1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

Salt-form selection Analytical chemistry Pre-formulation

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate (CAS 1049733-90-5) is a crystalline dihydrochloride salt hydrate of a 1,4-diazepane (homopiperazine) scaffold bearing a para-fluorobenzyl substituent at the N1 position. With a molecular formula of C₁₂H₂₁Cl₂FN₂O and a molecular weight of 299.21 g/mol, this hydrate form contains one molecule of water of crystallization per molecule of the dihydrochloride salt (1:2:1 base:HCl:H₂O stoichiometry).

Molecular Formula C12H21Cl2FN2O
Molecular Weight 299.21
CAS No. 1049733-90-5
Cat. No. B2449810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate
CAS1049733-90-5
Molecular FormulaC12H21Cl2FN2O
Molecular Weight299.21
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CC=C(C=C2)F.O.Cl.Cl
InChIInChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;;/h2-5,14H,1,6-10H2;2*1H;1H2
InChIKeyJWEBWGCPXUOYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-1,4-diazepane Dihydrochloride Hydrate (CAS 1049733-90-5): Physicochemical Identity, Salt-Form Specifications, and Procurement-Relevant Baseline


1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate (CAS 1049733-90-5) is a crystalline dihydrochloride salt hydrate of a 1,4-diazepane (homopiperazine) scaffold bearing a para-fluorobenzyl substituent at the N1 position . With a molecular formula of C₁₂H₂₁Cl₂FN₂O and a molecular weight of 299.21 g/mol, this hydrate form contains one molecule of water of crystallization per molecule of the dihydrochloride salt (1:2:1 base:HCl:H₂O stoichiometry) . The compound exists as a solid with a melting point of 208–209 °C, in contrast to the corresponding free base (CAS 76141-89-4, MW 208.28), which is a liquid at ambient temperature [1]. The 4-fluorobenzyl moiety imparts distinct electronic properties (Hammett σₚ = +0.062) that differentiate this compound from its 4-chloro (σₚ = +0.227) and unsubstituted benzyl (σₚ = 0) analogs in receptor-binding contexts [2][3]. The compound is classified as corrosive and harmful if swallowed (GHS07), requiring appropriate handling procedures .

Why In-Class 1,4-Diazepane Derivatives Cannot Be Interchanged with 1-(4-Fluorobenzyl)-1,4-diazepane Dihydrochloride Hydrate: The Evidence Threshold for Substitution


Superficial structural similarity among N-substituted 1,4-diazepane derivatives masks critical differences in physical form, salt stoichiometry, electronic character, ring size, and biological target engagement that preclude generic interchange. The hydrate form (CAS 1049733-90-5) provides a defined 1:2:1 base:HCl:H₂O stoichiometry with a molecular weight of 299.21 g/mol, whereas the anhydrous dihydrochloride (CAS 199672-23-6, MW 281.20) and the free base (CAS 76141-89-4, MW 208.28, a liquid) each require distinct molar corrections in experimental protocols . Beyond physical form, the para-fluorobenzyl substituent (σₚ = +0.062) confers a quantitatively different electronic profile from the para-chloro (σₚ = +0.227) or unsubstituted benzyl analogs, directly modulating receptor-binding affinity in a manner predicted by Hammett linear free-energy relationships validated in CCR2b chemokine receptor SAR studies [1][2]. Furthermore, the seven-membered homopiperazine ring system imparts markedly different transporter selectivity profiles compared to the six-membered piperazine scaffold, as demonstrated by >4,000-fold selectivity shifts in dopamine transporter pharmacology [3]. The quantitative evidence below establishes the specific parameters that define where substitution fails and where this precise compound is required.

Quantitative Differentiation Evidence: 1-(4-Fluorobenzyl)-1,4-diazepane Dihydrochloride Hydrate (CAS 1049733-90-5) vs. Closest Analogs and In-Class Alternatives


Stoichiometric Hydrate Definition vs. Anhydrous Dihydrochloride and Free Base: Molecular Weight Specification for Accurate Dosing

The target compound (CAS 1049733-90-5) is a defined monohydrate of the dihydrochloride salt with a molecular weight of 299.21 g/mol (formula C₁₂H₂₁Cl₂FN₂O), incorporating exactly one water molecule per formula unit. In contrast, the anhydrous dihydrochloride (CAS 199672-23-6) has MW 281.20 (C₁₂H₁₉Cl₂FN₂, no water of crystallization), and the free base (CAS 76141-89-4) has MW 208.28 (C₁₂H₁₇FN₂) . The 18.01 g/mol difference between the hydrate and anhydrous dihydrochloride represents a 6.4% mass difference that, if uncorrected, would produce a systematic 6.4% error in molar concentration calculations for biological assays . Similarly, the 90.93 g/mol difference between the hydrate and free base (a 43.7% relative increase) would cause a nearly twofold dosing error if the free-base molecular weight were inadvertently used .

Salt-form selection Analytical chemistry Pre-formulation

Physical State and Handling Reproducibility: Crystalline Dihydrochloride Hydrate Solid vs. Free Base Liquid

The target compound is a crystalline solid at ambient temperature (melting point 208–209 °C as the dihydrochloride salt) that can be accurately weighed using standard analytical balances with minimal hygroscopicity concerns when stored in a cool, dry environment . In contrast, the corresponding free base (CAS 76141-89-4) is a liquid at room temperature with a boiling point of 358.2 °C at 760 mmHg and a predicted density of 1.074 g/cm³, requiring volumetric handling and introducing potential pipetting errors for small-scale research quantities [1]. The free base has a vapor pressure of 1.8×10⁻⁵ mmHg at 25 °C, indicating non-negligible volatility that may affect long-term storage stability and accurate mass determination [1]. The dihydrochloride hydrate's solid form enables precise gravimetric dispensing critical for reproducible biological assay preparation.

Solid-state chemistry Laboratory handling Weighing accuracy

Seven-Membered Homopiperazine Ring vs. Six-Membered Piperazine Scaffold: Transporter Selectivity Differentiation by Over Three Orders of Magnitude

The structural consequence of expanding from a six-membered piperazine to a seven-membered homopiperazine (1,4-diazepane) ring—a single methylene insertion—produces profoundly altered biological selectivity profiles. In a systematic structure-activity study by Rothman et al. (1993), the homopiperazine analog LR1111 was compared head-to-head with its piperazine counterpart GBR12935 across three monoamine transporters [1]. LR1111 (homopiperazine) showed IC₅₀ values of 7.2 nM at DAT, 34,072 nM at NET, and >20,000 nM at SERT, yielding a DAT:SERT selectivity ratio exceeding 2,778-fold. GBR12935 (piperazine) showed IC₅₀ values of 3.7 nM at DAT, 289 nM at NET, and 1,261 nM at SERT, for a DAT:SERT selectivity ratio of approximately 341-fold [1]. Thus, the homopiperazine scaffold conferred an 8.1-fold enhancement in DAT-over-SERT selectivity compared to the piperazine scaffold, while the DAT-over-NET selectivity improved from 78-fold (GBR12935) to 4,732-fold (LR1111)—a 60.7-fold selectivity enhancement [1].

Dopamine transporter Selectivity profiling CNS drug discovery

Para-Fluorobenzyl Electronic Modulation vs. Para-Chloro and Unsubstituted Benzyl Analogs: Hammett σ–Affinity Correlation in CCR2b Receptor Binding

The para-fluorobenzyl substituent (σₚ = +0.062) on the target compound imparts a moderate electron-withdrawing effect that is quantitatively distinct from the stronger electron-withdrawing para-chloro substituent (σₚ = +0.227) and the electronically neutral unsubstituted benzyl group (σₚ = 0) [1]. Imai et al. (2004) established that for N,N′-disubstituted homopiperazine derivatives, CCR2b receptor binding affinity correlates inversely with the Hammett σ factor of the 4-substituent on the benzyl moiety, with submicromolar activity achieved in the CCR2b binding assay [2]. Based on this validated linear free-energy relationship, the 4-fluoro analog is predicted to exhibit intermediate CCR2b binding affinity between the higher-affinity unsubstituted benzyl (σ = 0, strongest binding) and the lower-affinity 4-chlorobenzyl (σ = +0.227, weakest binding among the three), offering a tunable electronic profile for receptor-engagement optimization [2][1].

Chemokine receptor Structure-activity relationship Halogen substitution

Purity Specification Benchmarking: Hydrate Form Vendor QC Data vs. Anhydrous Form and Free Base

Multiple independent vendors supply the dihydrochloride hydrate form with documented purity specifications: Fluorochem reports 95.0% purity , AKSci specifies minimum 95% purity , and Chemscene certifies purity ≥98% . In comparison, the anhydrous dihydrochloride (CAS 199672-23-6) is listed by Apollo Scientific at ≥95% purity . Critically, the hydrate form (CAS 1049733-90-5) benefits from a unique MDL identifier (MFCD07368777) and a discrete CAS number that unambiguously distinguishes it from the anhydrous form—an essential feature for procurement traceability and regulatory documentation. The free base (CAS 76141-89-4) is available from Thermo Scientific at 97% purity but exists as a liquid requiring different handling and storage protocols [1].

Quality control Procurement specification Analytical chemistry

Privileged Scaffold Validation: The 4-Fluorobenzyl-1,4-diazepane Fragment in High-Affinity Sigma-2 and PARP1 Ligands

The 1-(4-fluorobenzyl)-1,4-diazepane fragment serves as a validated privileged scaffold that has been successfully elaborated into high-affinity ligands across distinct target classes. In sigma-2 (σ₂) receptor ligand development, Al-Ghanim et al. (2019) reported that homopiperazine-based compounds derived from the SYA 013 scaffold achieved σ₂ Ki values as low as 2.2 nM, with the most selective ligand (compound 22, incorporating a 1,4-diazepane core with a 4-fluorophenyl moiety) displaying a σ₁/σ₂ selectivity ratio of 41.8 [1]. In a parallel application, the 1,4-diazepane-1-carbonyl-4-fluorobenzyl pharmacophore is a critical structural element of KU-0058948, a potent and specific PARP1 inhibitor with an IC₅₀ of 3.4 nM [2]. While these elaborated compounds are not identical to the target compound itself, they establish the 4-fluorobenzyl-1,4-diazepane fragment as a productive starting point for fragment-to-lead optimization across CNS and oncology targets—a track record that the piperazine or benzyl-only variants lack in comparable breadth [1][2].

Sigma receptor PARP inhibition Fragment-based drug discovery

Definitive Application Scenarios for 1-(4-Fluorobenzyl)-1,4-diazepane Dihydrochloride Hydrate (CAS 1049733-90-5) Based on Quantitative Differentiation Evidence


CNS Transporter Selectivity Profiling: Dopamine Transporter-Focused Medicinal Chemistry Campaigns Requiring High DAT-over-NET/SERT Selectivity

Programs developing selective dopamine transporter (DAT) inhibitors should prioritize the 1,4-diazepane (homopiperazine) scaffold over the piperazine scaffold based on the 60.7-fold enhancement in DAT-over-NET selectivity and 8.1-fold improvement in DAT-over-SERT selectivity demonstrated by Rothman et al. (1993) [1]. The dihydrochloride hydrate form ensures accurate gravimetric dispensing of the solid intermediate for reproducible SAR studies, while the 4-fluorobenzyl substituent provides the optimal electronic profile (σₚ = +0.062) for balancing target affinity with metabolic stability at the para position [2]. Researchers should specify CAS 1049733-90-5 (hydrate) rather than CAS 199672-23-6 (anhydrous) or CAS 76141-89-4 (free base liquid) to ensure correct molar calculations and avoid the 6.4% mass adjustment error between hydrate and anhydrous forms .

CCR2b Chemokine Receptor Antagonist Lead Optimization: SAR Studies Exploiting Hammett σ–Affinity Correlations

In CCR2b antagonist programs informed by the Imai et al. (2004) SAR framework, the 4-fluorobenzyl-1,4-diazepane scaffold provides a strategically positioned intermediate electronic profile for systematic exploration of the Hammett σ–affinity relationship [1]. With σₚ = +0.062, the 4-F substituent sits at the shallow end of the electron-withdrawing spectrum, allowing medicinal chemists to incrementally probe affinity modulation by progressing to stronger electron-withdrawing groups (e.g., 4-CF₃, σₚ = +0.54) or reversing direction toward electron-donating substituents [2]. The defined hydrate stoichiometry ensures that structure-activity relationships are not confounded by variable water content across batches, a risk when using the hygroscopic anhydrous form in DMSO stock solutions for biological assays .

Fragment-Based Drug Discovery (FBDD) Library Construction: Multi-Target-Capable Privileged Scaffold Incorporation

Fragment library curators seeking scaffolds with demonstrated versatility across target classes should include 1-(4-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate. The fragment has yielded single-digit nanomolar leads in σ₂ receptor programs (Ki = 2.2 nM, Al-Ghanim et al. 2019) [1], PARP1 inhibition (IC₅₀ = 3.4 nM, KU-0058948) [2], and dopamine transporter modulation (IC₅₀ = 7.2 nM, LR1111) . This multi-target validation across GPCR, enzyme, and transporter families distinguishes the 4-fluorobenzyl-1,4-diazepane fragment from the more narrowly validated 4-fluorobenzyl-piperazine fragment, which has primarily been elaborated for tyrosinase inhibition (best IC₅₀ = 0.96 μM, Ielo et al. 2019) [3]. The high-purity hydrate form (≥98%, Chemscene) meets the stringent QC requirements for fragment library storage and screening.

Analytical Method Development and Reference Standard Qualification: Hydrate Form as a Stoichiometrically Defined Calibrant

For analytical laboratories developing HPLC, LC-MS, or qNMR methods for 1,4-diazepane-derived compounds, the dihydrochloride hydrate (CAS 1049733-90-5) offers a stoichiometrically defined reference standard with a precisely known molecular weight (299.21 g/mol) and water content (1 H₂O per formula unit, 6.02% w/w) [1][2]. This defined composition enables accurate calibrant preparation without the need for additional Karl Fischer titration or thermal gravimetric analysis to determine water content—a step required when using the anhydrous dihydrochloride (CAS 199672-23-6), which may absorb variable amounts of atmospheric moisture during storage [2]. The unique MDL identifier MFCD07368777 and discrete CAS number provide unambiguous identity tracking for regulatory submissions and method validation documentation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.